2-Methyl-3,4-dihydroquinoline
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Overview
Description
2-Methyl-3,4-dihydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For example, the Skraup synthesis is a well-known method where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline derivatives .
Another method involves the reaction of 2-methylquinoline with isobutyric acid, silver nitrate, and Selectfluor in an aqueous solution at 80°C for 8 hours. The reaction mixture is then extracted with ethyl acetate and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Methyl-3,4-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4-dihydroquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, they can act as inhibitors of specific enzymes and receptors, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Similar in structure but lacks the dihydro component.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
2-Methyl-3,4-dihydroquinoline is unique due to its specific substitution pattern and the presence of a partially saturated ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
73721-12-7 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,6-7H2,1H3 |
InChI Key |
VNZWNRCFUPHWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2CC1 |
Origin of Product |
United States |
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